2-Chloro-5-(trichloromethyl)-1,3,4-thiadiazole
Description
2-Chloro-5-(trichloromethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with chloro and trichloromethyl groups
Properties
CAS No. |
62089-30-9 |
|---|---|
Molecular Formula |
C3Cl4N2S |
Molecular Weight |
237.9 g/mol |
IUPAC Name |
2-chloro-5-(trichloromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C3Cl4N2S/c4-2-9-8-1(10-2)3(5,6)7 |
InChI Key |
KBIPUOHMIGRRJT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trichloromethyl)-1,3,4-thiadiazole typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of allyl isothiocyanate with chlorine gas in the presence of a solvent such as trichlorobenzene at elevated temperatures (80-130°C) . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of solvents and reagents can contribute to the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trichloromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The thiadiazole ring can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include chlorine gas, hydrogen peroxide, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
2-Chloro-5-(trichloromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trichloromethyl)-1,3,4-thiadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the specific derivatives being studied.
Comparison with Similar Compounds
2-Chloro-5-(trichloromethyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-Chloro-5-trichloromethylpyridine: This compound has a similar structure but contains a pyridine ring instead of a thiadiazole ring.
2-Chloro-5-trifluoromethylpyridine: This compound contains a trifluoromethyl group instead of a trichloromethyl group and has different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
